

# A Comprehensive Technical Guide on the Pharmacokinetic Properties of SH1573 in Animal Models

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This technical guide provides an in-depth overview of the preclinical pharmacokinetic properties of **SH1573**, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). The data presented is compiled from comprehensive preclinical studies in various animal models, offering critical insights for researchers and professionals in the field of drug development.

### **Executive Summary**

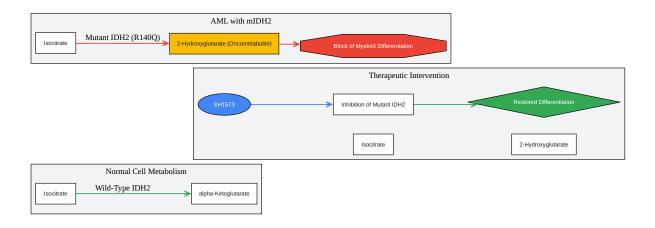
**SH1573** is an orally active inhibitor of the mIDH2 R140Q protein, which plays a crucial role in the pathogenesis of acute myeloid leukemia (AML).[1][2] Preclinical studies have demonstrated that **SH1573** effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG) in both in vitro and in vivo models.[1][2] Pharmacokinetic assessments in animal models, including rats and monkeys, have revealed that **SH1573** possesses favorable properties such as high oral bioavailability, extensive tissue distribution, and good metabolic stability, supporting its advancement into clinical trials.[1]

# **Signaling Pathway of SH1573**

**SH1573** exerts its therapeutic effect by selectively targeting and inhibiting the mutated IDH2 enzyme, thereby blocking the abnormal production of 2-HG. This action helps to restore normal



cellular differentiation in cancer cells.



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Caption: Mechanism of action of SH1573 in mIDH2-mutated AML.

# **Pharmacokinetic Parameters**

The pharmacokinetic profile of **SH1573** was evaluated in Sprague-Dawley rats and cynomolgus monkeys. The key parameters are summarized in the tables below.

Table 1: Intravenous Pharmacokinetic Parameters of SH1573



Species	Dose (mg/kg)	Clearance (mL/min/kg)	Elimination Half-life (h)	Steady-State Volume of Distribution (L/kg)
Rat	1	25.6% of liver blood flow	16.3	24.1 times total liquid volume
Monkey	1	4.3% of liver blood flow	12.2	3.02 times total liquid volume

Data sourced from a preclinical study on SH1573.[1]

Table 2: Oral Pharmacokinetic Parameters and Accumulation of SH1573

Species	Dosing Regimen	Cmax Fold Increase (Day 14 vs Day 1)	AUC <sub>0–24</sub> h Fold Increase (Day 14 vs Day 1)	Accumulation
Rat	Not specified	2.4	2.2	No significant accumulation
Monkey	Not specified	5.0	5.4	Accumulation observed

Data sourced from a preclinical study on SH1573.[1]

# **Experimental Protocols**

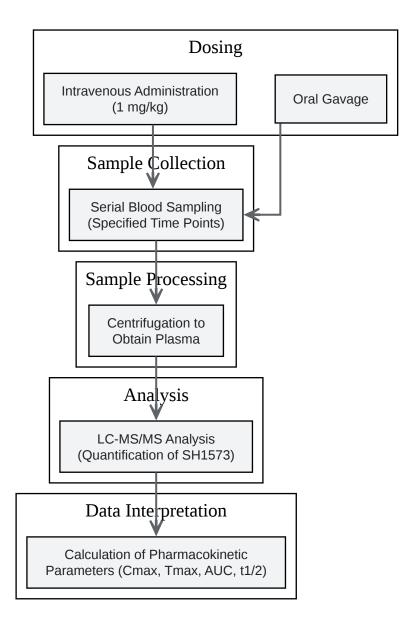
The following section details the methodologies employed in the preclinical pharmacokinetic studies of **SH1573**.

- Species: Sprague-Dawley rats and cynomolgus monkeys were used for pharmacokinetic studies.[1]
- Housing: Animals were housed in standard conditions with controlled temperature, humidity, and light-dark cycles.



• Ethics: All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.

The general workflow for the pharmacokinetic studies is illustrated below.



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Caption: Experimental workflow for pharmacokinetic studies of SH1573.

 Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantification of SH1573 in plasma and tissue samples.[2]



- Sample Preparation: Plasma samples were typically processed by protein precipitation followed by centrifugation.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

**SH1573** demonstrated high oral bioavailability.[1] The plasma protein binding of **SH1573** was found to be greater than 99.5% in plasma from mice, rats, monkeys, and humans.[1]

In rats, **SH1573** was detected in all tissues analyzed, with preferential distribution to the liver, fat, stomach, small intestine (duodenum), kidney, and lung.[1] Notably, **SH1573** was able to penetrate the blood-brain barrier, although intracerebral levels were approximately 15.65-fold lower than those in the bone marrow.[1]

- In Vitro: Four oxidative metabolites of **SH1573** were identified in liver microsomes from humans, monkeys, dogs, rats, and mice.[1]
- In Vivo (Rats): The primary metabolic pathways in rats were identified as mono-oxidation and glucuronic acid binding.[1] Sixteen metabolites were detected in addition to the parent drug.
  [1]
- In Vivo (Monkeys): Five metabolites were detected in the plasma of monkeys, with the parent drug being the predominant form.[1]

Excretion of **SH1573** was primarily through the feces.[1] In a study using radiolabeled [14C]**SH1573** in rats, 95.7% of the administered radioactivity was recovered in the feces over 168 hours, with a total recovery of 98.0% in both urine and feces.[1] Biliary excretion accounted for 5.67% of the dose within 48 hours.[1]

#### Conclusion

The preclinical data on **SH1573** indicate a favorable pharmacokinetic profile, characterized by high oral bioavailability, wide tissue distribution including penetration of the blood-brain barrier, and efficient metabolic clearance primarily through the fecal route. These properties, combined



with its potent and selective inhibition of mIDH2, underscore its potential as a therapeutic agent for mIDH2-mutated malignancies. The findings from these animal studies have provided a strong rationale for the initiation of clinical trials.[1]

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#### References

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